2-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-amine
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Overview
Description
2-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds . This particular compound features an indole core with two methoxy groups at positions 5 and 6, and an ethanamine side chain at position 1.
Preparation Methods
The synthesis of 2-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Scientific Research Applications
2-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors in the body, influencing biological processes such as neurotransmission and cell signaling . The methoxy groups may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
2-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-amine can be compared with other indole derivatives such as:
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: This compound has a single methoxy group at position 5 and is known for its role in neurotransmission.
2-(5-Methyl-1H-indol-3-yl)ethan-1-amine: Featuring a methyl group at position 5, this compound is studied for its potential therapeutic effects.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: This compound has a similar methoxy substitution pattern but differs in its core structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(5,6-dimethoxyindol-1-yl)ethanamine |
InChI |
InChI=1S/C12H16N2O2/c1-15-11-7-9-3-5-14(6-4-13)10(9)8-12(11)16-2/h3,5,7-8H,4,6,13H2,1-2H3 |
InChI Key |
MHJVNBRHMOOBEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2CCN)OC |
Origin of Product |
United States |
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